N-methylquinolin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSAWDBBGWYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445968 | |
| Record name | N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-66-4 | |
| Record name | N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-methylquinolin-4-amine and its Congeners
A Senior Application Scientist's Synthesis of Preclinical Investigation Strategies
Abstract
The 4-aminoquinoline scaffold is a cornerstone "privileged structure" in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from antimalarial to anticancer and anti-inflammatory roles.[1][2] This guide focuses on N-methylquinolin-4-amine as a representative member of the N-alkylated 4-aminoquinoline class. Due to the limited direct research on this specific molecule, this document provides a comprehensive framework for its mechanistic investigation, drawing upon the extensive knowledge base of the broader 4-aminoquinoline family. We will explore established and hypothesized biological targets, detail robust experimental protocols for validating these interactions, and present logical workflows for characterizing the compound's effects on key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for this promising class of compounds.
Introduction: The 4-Aminoquinoline Scaffold
The quinoline ring system, particularly when aminated at the C4 position, represents one of the most fruitful scaffolds in drug discovery. Marketed drugs such as chloroquine (antimalarial), bosutinib (tyrosine kinase inhibitor), and glafenine (anti-inflammatory) underscore the chemical and biological versatility of this core structure.[1] The introduction of an N-methyl group to the 4-amino position, creating N-methylquinolin-4-amine, can significantly alter the molecule's physicochemical properties—including its basicity (pKa), lipophilicity, and hydrogen bonding capacity. These modifications are anticipated to fine-tune its interaction with biological targets, potentially leading to novel activity profiles or improved selectivity. This guide outlines a systematic approach to unraveling the complex mechanism of action for such a derivative.
Core Biological Targets and Mechanistic Hypotheses
The diverse bioactivities of 4-aminoquinolines stem from their ability to engage multiple biological targets. A thorough investigation of N-methylquinolin-4-amine should prioritize the following areas, which are well-established for the parent scaffold.
Protein Kinase Inhibition
Numerous 4-amino-heterocycles, including derivatives of quinoline and the closely related quinazoline, are potent inhibitors of protein kinases, which are critical regulators of cellular signaling.[3] Marketed anticancer drugs like bosutinib, neratinib, and pelitinib are all based on the 4-aminoquinoline core and function by targeting kinases such as Src, Abl, and the epidermal growth factor receptor (EGFR).[1]
-
Causality and Experimental Rationale: The nitrogen atoms in the quinoline ring can act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the kinase hinge region. The N-methyl group may influence this interaction through steric effects or by altering the electronic distribution of the aminophenyl ring. The primary experimental approach is to screen the compound against a panel of clinically relevant kinases to identify primary targets. Confirmation is then achieved by demonstrating target engagement and inhibition of downstream signaling in a cellular context.
Interference with Nucleic Acid Function
The planar, aromatic quinoline ring is capable of intercalating between the base pairs of DNA. This physical obstruction can interfere with the function of enzymes that act on DNA, such as topoisomerases and DNA polymerases, leading to the inhibition of DNA replication and transcription.[4] This mechanism is a known component of the action of some antibacterial and anticancer quinolones.[4]
-
Causality and Experimental Rationale: The positive charge of the protonated amine at physiological pH can facilitate interaction with the negatively charged phosphate backbone of DNA. N-methylation subtly alters the shape and charge distribution, which could affect the stability and mode of this intercalation. DNA binding can be directly assessed using spectroscopic methods (e.g., UV-Vis, fluorescence) or biophysical techniques like DNA thermal denaturation studies.
Modulation of Immune Signaling
Certain 4-aminoquinoline derivatives are known to act as agonists or antagonists of Toll-like receptors (TLRs), key components of the innate immune system.[1] This activity is central to their use in autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[5]
-
Causality and Experimental Rationale: The mechanism is thought to involve the compound's accumulation in acidic intracellular compartments like endosomes, where TLRs 7, 8, and 9 reside. This accumulation can alter the pH and interfere with receptor signaling. The N-methyl group's impact on the compound's pKa will directly influence its lysosomotropic potential. The effect on immune signaling can be quantified by measuring the secretion of key cytokines (e.g., TNF-α, IL-6) from immune cells stimulated in the presence of the compound.
Experimental Workflows for Mechanistic Elucidation
A logical, phased approach is essential to systematically dissect the mechanism of action. The following section details key experimental protocols and the rationale behind them.
Workflow for Investigating Anticancer Activity
The potential for 4-aminoquinolines to act as anticancer agents is a major area of research.[2][6][7] A typical workflow to characterize a novel derivative like N-methylquinolin-4-amine is as follows.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Workflow for Investigating Anti-inflammatory Activity
The immunomodulatory effects of 4-aminoquinolines are well-documented. [5]The following workflow can be used to assess the anti-inflammatory potential of N-methylquinolin-4-amine.
This protocol measures the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human THP-1 monocytes (differentiated into macrophages with PMA).
-
Pre-treatment: Treat the cells with various concentrations of N-methylquinolin-4-amine for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines like TNF-α and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and determine the compound's ability to inhibit LPS-induced cytokine release.
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is downstream of TLR4. [8]
Caption: Hypothesized inhibition of the TLR4-NF-κB inflammatory pathway.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for elucidating the mechanism of action of N-methylquinolin-4-amine. Based on the robust pharmacology of the 4-aminoquinoline scaffold, it is reasonable to hypothesize that this derivative will exhibit activity as a kinase inhibitor, a DNA-interacting agent, and/or an immunomodulator. The N-methyl substitution is a critical modification that likely fine-tunes its potency, selectivity, and pharmacokinetic properties.
The experimental workflows detailed herein—from broad phenotypic screening to specific target identification and pathway validation—represent a self-validating system for building a cohesive mechanistic narrative. Future research should focus on executing these protocols to generate empirical data for N-methylquinolin-4-amine, followed by in vivo studies in relevant disease models (e.g., tumor xenografts, inflammatory arthritis) to confirm the therapeutic potential suggested by its in vitro mechanism of action.
References
-
Barreiro, G. et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]
-
Al-Bari, M. A. A. et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 29(10), 2348. Available at: [Link]
-
Mikhaleva, A. I. et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 788-824. Available at: [Link]
-
Kiss, L. et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6695. Available at: [Link]
-
Solomon, V. R. et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-399. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-Methylquinolin-4-amine. PubChem Compound Database. Available at: [Link]
-
Chen, Y. et al. (2020). Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents. Bioorganic Chemistry, 96, 103592. Available at: [Link]
-
Wang, Y. et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 107, 117671. Available at: [Link]
-
Vankayala, R. et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6271. Available at: [Link]
-
El-Sayed, M. T. et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative. Combinatorial Chemistry & High Throughput Screening, 27(9), 1141-1152. Available at: [Link]
-
Piacenza, L. et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 22. Available at: [Link]
-
Das, D. & Banik, B. K. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 19-33. Available at: [Link]
-
Solomon, V. R. et al. (2011). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(11), 3431-3435. Available at: [Link]
-
Cho, S. W. et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology, 22(1), 73-83. Available at: [Link]
-
Albrecht, P. et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e976. Available at: [Link]
-
Park, S. J. et al. (2015). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. Journal of the Neurological Sciences, 348(1-2), 139-146. Available at: [Link]
-
Lee, S. H. et al. (2009). Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB. British Journal of Pharmacology, 157(8), 1450-1464. Available at: [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of N-methylquinolin-4-amine
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-methylquinolin-4-amine, a significant heterocyclic amine with applications in medicinal chemistry and drug development. As a key structural motif in various bioactive compounds, including antimalarial agents, a thorough understanding of its spectroscopic properties is crucial for researchers and scientists in the field.[1][2][3] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-methylquinolin-4-amine, supported by data from analogous structures and established spectroscopic principles.
Introduction to N-methylquinolin-4-amine
N-methylquinolin-4-amine belongs to the 4-aminoquinoline class of compounds, which are widely recognized for their therapeutic potential.[1][2] The core structure, a quinoline ring substituted with a methylamino group at the 4-position, is a versatile scaffold in the development of novel therapeutic agents. The synthesis of such derivatives often involves the nucleophilic aromatic substitution of 4-chloroquinolines with appropriate amines.[4][5] Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized N-methylquinolin-4-amine and its derivatives.
Molecular Structure and Spectroscopic Correlation
To understand the spectroscopic data, it is essential to visualize the molecular structure and the different chemical environments of the atoms.
Figure 1. Molecular structure of N-methylquinolin-4-amine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of N-methylquinolin-4-amine will exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the N-H proton, and the N-methyl protons. The expected chemical shifts are influenced by the electron-withdrawing nature of the quinoline nitrogen and the electron-donating amino group.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-methylquinolin-4-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a standard pulse sequence. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.50 | d | 1H | H-2 | The proton at the C2 position is adjacent to the heterocyclic nitrogen, causing a significant downfield shift. |
| ~8.00 | d | 1H | H-5 | Protons on the benzenoid ring are influenced by the overall aromatic system. |
| ~7.70 | t | 1H | H-7 | |
| ~7.60 | d | 1H | H-8 | |
| ~7.40 | t | 1H | H-6 | |
| ~6.40 | d | 1H | H-3 | The C3 proton is shielded by the adjacent amino group. |
| ~5.00 | br s | 1H | N-H | The chemical shift of the N-H proton can be broad and its position may vary with concentration and solvent.[6] |
| ~3.00 | s | 3H | N-CH₃ | The N-methyl group typically appears as a sharp singlet in the range of 2.2-2.6 ppm.[7][8] |
Note: Predicted chemical shifts are based on data from analogous 4-aminoquinoline and N-methylated amine compounds.[9][10][11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used. The solvent signal can be used as a secondary reference.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~152.0 | C-4 | The carbon atom attached to the amino group (C4) is significantly deshielded. |
| ~150.0 | C-2 | The C2 carbon, being adjacent to the nitrogen, will also be downfield. |
| ~149.0 | C-8a | Quaternary carbon in the quinoline ring. |
| ~130.0 | C-7 | Aromatic carbon in the benzenoid ring. |
| ~129.0 | C-5 | Aromatic carbon in the benzenoid ring. |
| ~124.0 | C-6 | Aromatic carbon in the benzenoid ring. |
| ~121.0 | C-4a | Quaternary carbon in the quinoline ring. |
| ~119.0 | C-8 | Aromatic carbon in the benzenoid ring. |
| ~100.0 | C-3 | The C3 carbon is shielded due to the electron-donating effect of the amino group. |
| ~30.0 | N-CH₃ | The N-methyl carbon is expected to be in the aliphatic region. Carbons adjacent to an amine nitrogen are typically deshielded compared to alkanes.[7][8] |
Note: Predicted chemical shifts are based on general values for quinoline derivatives and N-methylated amines.[12][13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.[6]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted.[6]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400-3250 | Medium, Sharp | N-H Stretch | Secondary amines show a single band in this region.[16] |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds in the quinoline ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponding to the N-methyl group. |
| ~1620-1580 | Strong | C=C and C=N Stretch | Aromatic ring stretching vibrations. |
| ~1335-1250 | Strong | Aromatic C-N Stretch | Characteristic of the C-N bond in aromatic amines.[16] |
Note: The N-H stretching band in secondary amines is typically weaker and sharper than the O-H stretch of alcohols.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Predicted Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 158.08 | [M+H]⁺ | The molecular ion peak (protonated) is expected to be the base peak. The molecular formula is C₁₀H₁₀N₂. |
| 143.06 | [M-CH₃]⁺ | Loss of the methyl group is a likely fragmentation pathway. |
| 130.06 | [M-HCN-H]⁺ | Fragmentation of the quinoline ring. |
Fragmentation Workflow:
Figure 2. Predicted mass spectrometry fragmentation pathway for N-methylquinolin-4-amine.
Conclusion
This technical guide provides a detailed framework for the spectroscopic analysis of N-methylquinolin-4-amine. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a valuable resource for scientists engaged in the synthesis and characterization of this important class of molecules. The provided protocols and interpretations serve as a practical guide for obtaining and analyzing high-quality spectroscopic data, ensuring the structural integrity and purity of N-methylquinolin-4-amine in research and development settings.
References
-
ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4-Amino-2-methylquinoline. Retrieved from [Link]
-
Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]
-
ResearchGate. (2019, February 3). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]
-
Supporting Information. (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
-
PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
MDPI. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]
-
PMC. (2021, November 17). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 17). mass spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-methylquinoline(491-35-0) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
- 12. tsijournals.com [tsijournals.com]
- 13. rsc.org [rsc.org]
- 14. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 4-Methylbenzylamine(104-84-7) 13C NMR spectrum [chemicalbook.com]
- 16. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to N-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylquinolin-4-amine is a heterocyclic aromatic amine belonging to the broader class of 4-aminoquinolines. This structural motif is of significant interest in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The quinoline ring system itself is a privileged scaffold, found in a wide array of natural products and synthetic compounds with diverse biological activities. The strategic placement of an N-methylamino group at the 4-position of the quinoline nucleus can significantly influence the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can modulate its pharmacokinetic profile and biological target interactions. This guide provides a comprehensive overview of N-methylquinolin-4-amine, including its chemical identifiers, synthesis, safety information, and a discussion of its potential biological significance within the context of 4-aminoquinoline derivatives.
Chemical Identity and Molecular Descriptors
A clear and unambiguous identification of a chemical entity is paramount for research and development. N-methylquinolin-4-amine is distinguished from its isomers, such as 4-amino-2-methylquinoline, by the position of the methyl group on the exocyclic amine nitrogen rather than the quinoline ring. The key identifiers for N-methylquinolin-4-amine are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 16401-66-4 | [1], [2] |
| IUPAC Name | N-methylquinolin-4-amine | [1] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Canonical SMILES | CNC1=CC=NC2=CC=CC=C12 | [1] |
| InChI Key | BZKSAWDBBGWYNF-UHFFFAOYSA-N |
Synthesis of N-methylquinolin-4-amine
The synthesis of N-methylquinolin-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in quinoline chemistry involves the displacement of a suitable leaving group, most commonly a halide, from the 4-position of the quinoline ring by an amine.
Conceptual Synthesis Workflow
The general synthetic strategy is a one-step process starting from 4-chloroquinoline and methylamine.
Caption: General synthetic workflow for N-methylquinolin-4-amine.
Experimental Protocol: Synthesis from 4-Chloroquinoline
This protocol is a representative procedure adapted from general methods for the synthesis of 4-aminoquinoline derivatives.
Materials:
-
4-Chloroquinoline
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF)
-
A base (optional, e.g., triethylamine, potassium carbonate)
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline (1.0 equivalent) in a suitable solvent.
-
Addition of Amine: Add an excess of methylamine (typically 2-5 equivalents) to the solution. If using a gaseous amine, it can be bubbled through the solution. The use of excess amine drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it may be the hydrochloride salt of the product. The mixture can be basified with an aqueous solution of a base like sodium bicarbonate to liberate the free amine.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent for extraction, such as dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure N-methylquinolin-4-amine.
Safety and Handling
Based on the information provided by commercial suppliers, N-methylquinolin-4-amine is classified with the following GHS hazard statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a tightly closed container in a dry, cool, and dark place.[1]
Biological Activity and Therapeutic Potential (Inferred)
While specific biological activity data for N-methylquinolin-4-amine (CAS 16401-66-4) is not extensively reported in the current scientific literature, the therapeutic potential of the broader 4-aminoquinoline class is well-documented. This allows for informed inferences about the potential areas of interest for this particular compound.
Antimalarial Activity
The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, with chloroquine being the most famous example. These compounds are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. The structure-activity relationship (SAR) of 4-aminoquinolines in the context of antimalarial activity has been extensively studied. Key structural features that influence activity include:
-
The 7-chloro group: This is often considered optimal for activity.
-
The 4-amino side chain: The nature of the amine and the length of the alkyl chain are crucial for both activity and modulating physicochemical properties to overcome drug resistance.
The presence of the N-methylamino group in N-methylquinolin-4-amine makes it a simple analog of more complex antimalarial drugs. Studies on related N-alkylated 4-aminoquinolines could provide insights into its potential antiplasmodial activity.
Anticancer Activity
In recent years, 4-aminoquinoline derivatives have gained significant attention for their potential as anticancer agents. Their proposed mechanisms of action in cancer are multifaceted and include:
-
Inhibition of autophagy: Chloroquine and its derivatives are known to block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and ultimately cell death in some cancer types.
-
Modulation of signaling pathways: Some 4-aminoquinolines have been shown to interfere with key cancer-related signaling pathways.
-
Induction of apoptosis: These compounds can trigger programmed cell death in various cancer cell lines.
Given that N-methylquinolin-4-amine shares the core 4-aminoquinoline scaffold, it is a candidate for screening in various cancer cell lines to evaluate its cytotoxic and cytostatic effects.
Characterization and Quality Control
The identity and purity of synthesized N-methylquinolin-4-amine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a signal for the N-H proton (which may be broad and its chemical shift dependent on solvent and concentration), and a singlet for the N-methyl group, typically in the range of 2.5-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (158.20 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the quinoline ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the final compound.
Conclusion
N-methylquinolin-4-amine is a fundamental member of the 4-aminoquinoline family of compounds. While specific biological data for this molecule is sparse in the public domain, its structural relationship to a class of compounds with proven therapeutic value, particularly in the fields of infectious diseases and oncology, makes it a molecule of interest for further investigation. The straightforward synthesis and the potential for diverse biological activities underscore the importance of N-methylquinolin-4-amine as a building block and a lead compound in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this intriguing molecule.
References
Sources
Methodological & Application
How to synthesize N-methylquinolin-4-amine in the lab
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Application Notes and Protocols for the Purification of N-methylquinolin-4-amine
Introduction: The Critical Role of Purity in N-methylquinolin-4-amine Applications
N-methylquinolin-4-amine and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. As with any biologically active compound, the purity of N-methylquinolin-4-amine is paramount. Impurities, which can arise from the synthetic route—including unreacted starting materials, byproducts, or degradation products—can significantly impact experimental outcomes, leading to erroneous structure-activity relationship (SAR) data, altered pharmacological profiles, and potential toxicity. This guide provides a comprehensive overview of robust methods for the purification of N-methylquinolin-4-amine, ensuring the high level of purity required for demanding research and development applications.
The most common synthetic route to N-substituted 4-aminoquinolines is through the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with the corresponding amine.[1][2] This reaction can lead to impurities such as unreacted 4-chloroquinoline and the formation of side products. Therefore, a multi-step purification strategy is often necessary to isolate the target compound with the desired purity.
Physicochemical Properties of N-methylquinolin-4-amine
Understanding the physicochemical properties of N-methylquinolin-4-amine is fundamental to designing an effective purification strategy. While experimental data for this specific compound is not extensively published, we can infer properties from closely related analogs like 4-amino-2-methylquinoline and 3-methylquinolin-4-amine.
| Property | Value (Estimated) | Rationale/Reference |
| Molecular Formula | C₁₀H₁₀N₂ | - |
| Molecular Weight | 158.20 g/mol | [3][4] |
| Appearance | Off-white to yellow crystalline solid | Analogy to similar 4-aminoquinolines. |
| Melting Point | 151-155 °C | Based on the melting point of 4-aminoquinoline.[5] |
| Boiling Point | > 300 °C | High boiling points are characteristic of quinoline derivatives. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DCM; sparingly soluble in water, ethyl acetate, and hexane. | General solubility of aminoquinolines.[3] |
| pKa | ~8-9 | Estimated based on the basicity of the aminoquinoline scaffold. |
Strategic Approach to Purification
The purification of N-methylquinolin-4-amine, a basic compound, requires careful consideration of the chosen methodology to avoid issues such as poor recovery and product degradation. The primary purification techniques discussed herein are acid-base extraction, column chromatography, and recrystallization. The choice of method, or combination of methods, will depend on the impurity profile of the crude material.
Caption: Logical workflow for the purification of N-methylquinolin-4-amine.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the amine functional group to separate it from non-basic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.
Causality Behind Experimental Choices:
-
Choice of Acid (1M HCl): A dilute strong acid is used to ensure complete protonation of the basic N-methylquinolin-4-amine, forming its hydrochloride salt. This salt is highly polar and will preferentially partition into the aqueous layer.
-
Choice of Organic Solvent (Dichloromethane - DCM): DCM is a good solvent for many organic impurities and is immiscible with water, allowing for effective phase separation.
-
Basification (1M NaOH): A dilute strong base is used to deprotonate the hydrochloride salt, regenerating the free amine, which is less soluble in water and can be back-extracted into an organic solvent.
-
Brine Wash: Washing with a saturated sodium chloride solution helps to remove residual water from the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude N-methylquinolin-4-amine in dichloromethane (DCM).
-
Acidic Extraction: Transfer the DCM solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Phase Separation: Drain the lower organic layer (DCM) into a clean flask. The protonated product is now in the upper aqueous layer.
-
Back-Extraction (Optional): To ensure complete extraction, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
-
Product Extraction: Extract the aqueous solution with three portions of fresh DCM.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N-methylquinolin-4-amine.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. For basic amines like N-methylquinolin-4-amine, special considerations are necessary to prevent peak tailing and poor separation on standard silica gel.
Causality Behind Experimental Choices:
-
Stationary Phase (Silica Gel): Silica gel is a polar stationary phase that separates compounds based on their polarity. However, the acidic nature of silica can lead to strong interactions with basic amines.
-
Mobile Phase Modifier (Triethylamine - TEA): A small amount of a volatile base like triethylamine is added to the mobile phase to "deactivate" the acidic silanol groups on the silica surface.[6] This minimizes the strong interaction between the basic amine and the stationary phase, resulting in better peak shape and improved separation.
-
Mobile Phase System (Ethyl Acetate/Hexane or Dichloromethane/Methanol): A gradient of increasing polarity is typically used. An ethyl acetate/hexane system is suitable for moderately polar compounds, while a dichloromethane/methanol system is used for more polar compounds.[7]
Caption: Workflow for flash column chromatography purification.
Step-by-Step Protocol:
-
TLC Analysis: Determine an appropriate solvent system by thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1) with the addition of 0.5-1% triethylamine. For more polar impurities, a system of dichloromethane and methanol (e.g., 95:5) with triethylamine may be more effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude N-methylquinolin-4-amine in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the less polar mobile phase, gradually increasing the polarity. For example, start with 20% ethyl acetate in hexane and gradually increase to 50% or higher.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure crystalline material. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Causality Behind Experimental Choices:
-
Solvent System (e.g., Dichloromethane/Hexane or Methanol/Water): An ideal solvent system will dissolve the compound well at an elevated temperature but poorly at room temperature or below. For N-methylquinolin-4-amine, a polar solvent in which it is soluble (like DCM or methanol) paired with a non-polar solvent in which it is less soluble (like hexane or water) is a good starting point.[7]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvent systems to find a suitable one.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-methylquinolin-4-amine in a minimal amount of the hot solvent (e.g., boiling dichloromethane or methanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a two-solvent system, add the anti-solvent (e.g., hexane or water) dropwise to the hot solution until it becomes slightly cloudy, then reheat until clear before allowing it to cool.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Conclusion
The successful purification of N-methylquinolin-4-amine is a critical step in ensuring the reliability and reproducibility of subsequent research. The choice of purification strategy should be guided by the nature and quantity of impurities present in the crude material. A combination of acid-base extraction for initial cleanup, followed by flash column chromatography for separation of closely related impurities, and a final recrystallization step will typically yield N-methylquinolin-4-amine of high purity suitable for the most demanding applications in drug discovery and development.
References
-
Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Molecules. Available at: [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]
-
4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
4-Aminoquinoline. In Wikipedia. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information. Available at: [Link]
-
4-Amino-2-methylquinoline. PubChem. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]
-
3-Methylquinolin-4-amine. PubChem. Available at: [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylquinolin-4-amine | C10H10N2 | CID 817691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the N-Methylquinolin-4-amine Scaffold for Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and rigid structure have made it a recurring motif in a multitude of clinically significant therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including potent antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The N-methylquinolin-4-amine core, in particular, serves as a versatile starting point for the development of novel drug candidates. This guide provides an in-depth exploration of the strategic derivatization of this scaffold, offering detailed protocols and the underlying chemical principles to empower researchers in their drug discovery endeavors.
Strategic Considerations for Derivatization
The derivatization of the N-methylquinolin-4-amine scaffold is a multi-faceted process guided by the principles of structure-activity relationship (SAR) studies. The primary objective is to modulate the compound's physicochemical properties to enhance its potency, selectivity, and pharmacokinetic profile. Key considerations include:
-
Lipophilicity and Solubility: Balancing these properties is crucial for oral bioavailability and cell permeability. Modifications to the quinoline ring or the N-methylamino side chain can significantly impact the logP value.
-
Target Engagement: The introduction of specific functional groups can facilitate interactions with the target protein through hydrogen bonding, hydrophobic interactions, or ionic bonding.
-
Metabolic Stability: Strategic modifications can block sites of metabolic degradation, thereby increasing the compound's half-life.
-
Bioisosteric Replacement: The substitution of certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacological properties.[6][7]
Core Synthetic Strategies for N-Methylquinolin-4-amine Derivatization
The synthesis of N-methylquinolin-4-amine derivatives typically begins with a suitably substituted 4-chloroquinoline. This precursor is readily accessible through various established synthetic routes.[1][8] From this key intermediate, several powerful synthetic transformations can be employed to introduce molecular diversity.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most direct approach to synthesizing 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and an amine.[8][9] The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack.
Protocol 1: General Procedure for SNAr Derivatization of 4-Chloroquinolines
Objective: To synthesize a library of N-substituted quinolin-4-amines via nucleophilic aromatic substitution.
Materials:
-
Substituted 4-chloroquinoline (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or neat)
-
Optional: Base (e.g., K2CO3, Et3N)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the substituted 4-chloroquinoline and the desired amine.
-
If a solvent is used, add it to the flask to dissolve or suspend the reactants. For less reactive amines, the reaction can be run neat (without solvent).[9]
-
If an acid scavenger is needed (to neutralize the HCl generated), add a suitable base.
-
Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform an aqueous work-up to remove any inorganic salts and unreacted amine. Typically, this involves washing with a saturated aqueous solution of NaHCO3 followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of the amine helps to drive the reaction to completion and can also act as a base to neutralize the HCl byproduct.[9]
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Polar aprotic solvents like DMF can accelerate SNAr reactions.
-
Temperature: Higher temperatures are often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines.[8]
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
For more complex derivatizations, particularly at other positions of the quinoline ring, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful for introducing aryl, heteroaryl, and diverse amino functionalities.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-Aryl/Heteroaryl Derivatization
Objective: To introduce aryl or heteroaryl substituents onto a bromo- or chloro-substituted N-methylquinolin-4-amine scaffold.
Materials:
-
Bromo- or chloro-substituted N-methylquinolin-4-amine (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, THF/water, DMF)[10][11]
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the halo-substituted N-methylquinolin-4-amine, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[10]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen, which can lead to catalyst deactivation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[12]
-
Ligand: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction's efficiency and substrate scope.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To introduce a diverse range of primary or secondary amines at a halogenated position on the N-methylquinolin-4-amine scaffold.
Materials:
-
Halo-substituted N-methylquinolin-4-amine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)[13]
-
Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.2 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the halo-substituted N-methylquinolin-4-amine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to a temperature typically between 80°C and 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands: Ligands like XPhos and SPhos are often used in Buchwald-Hartwig amination because they promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[14]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, making it a more active nucleophile.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for N-methylquinolin-4-amine derivatization.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-methylquinolin-4-amine derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the N-methylamino side chain.
Antimalarial Activity
For 4-aminoquinoline antimalarials like chloroquine, the following SAR has been established:
-
C7-Position: An electron-withdrawing group, typically a chlorine atom, at the C7-position is crucial for activity.[15][16]
-
C4-Amino Side Chain: A flexible diaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is optimal for antimalarial potency.[16][17] The terminal tertiary amine is also important for activity.[17]
Caption: Key SAR points for 4-aminoquinoline antimalarials.
Anticancer Activity
The anticancer activity of quinoline derivatives is often associated with their ability to inhibit protein kinases.[18][19]
-
Kinase Hinge Binding: The quinoline nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.
-
Substituents on the Quinoline Ring: Different substituents can be introduced to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. For instance, certain derivatives have shown inhibitory activity against EGFR kinase.[20]
Quantitative Data on Biological Activity
The following table summarizes the cytotoxic effects of some 4-aminoquinoline derivatives against human breast cancer cell lines.
| Compound | Substituent at C7 | Side Chain at C4 | Cell Line | IC50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cl | -NH(CH2)2N(CH3)2 | MDA-MB468 | Potent | [9] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | F | -NH(CH2)3CH3 | MCF-7 | More potent than chloroquine | [9] |
Conclusion
The N-methylquinolin-4-amine scaffold is a highly versatile platform for the development of novel therapeutic agents. A thorough understanding of the key synthetic transformations, including SNAr and palladium-catalyzed cross-coupling reactions, coupled with insights from SAR studies, provides a rational framework for designing and synthesizing new derivatives with improved biological activity. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7329-7331. [Link]
-
Keri, R. S., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3245. [Link]
-
Romero, M. A., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(4), 231-245. [Link]
-
Abe, E. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24982. [Link]
-
Wyrębek, P., & Suwiński, J. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]
-
Raynes, K. J., et al. (1996). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 39(16), 3189-3194. [Link]
-
Patel, H., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 2409-2426. [Link]
-
Afolayan, F. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22699-22719. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1644. [Link]
-
Lesyk, R., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][21]triazino[2,3-c]quinazolines. Molecules, 29(19), 4583. [Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24105-24125. [Link]
-
Kubica, K. P., et al. (2014). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 71(5), 775-783. [Link]
-
Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]
-
Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6563. [Link]
-
Ökten, S., et al. (2016). New Quinoline Derivatives via Suzuki Coupling Reactions. 2nd International Turkic World Conference on Chemical Science and Technologies. [Link]
- United States Patent 6630489.
-
Thomas, M. P., et al. (2006). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 71(21), 8026-8033. [Link]
-
Musso, L., et al. (2020). Selected quinoline derivatives with c-Met kinase inhibitory activity. Future Medicinal Chemistry, 12(1), 61-75. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. [Link]
-
Reddy, T. S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11397-11409. [Link]
-
Kubica, K. P., et al. (2014). SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H)-ONE. Acta Poloniae Pharmaceutica, 71(5), 775-783. [Link]
-
Kwiecień, H., & Szczęśniak, P. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(16), 4983. [Link]
-
Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Bioorganic & Medicinal Chemistry, 18(19), 6789-6803. [Link]
-
Wagener, M., & van der Ligt, J. (2010). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 50(1), 10-19. [Link]
-
Roy, D., et al. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 15(41), 8783-8787. [Link]
-
Ghosh, A., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(3), 1541-1554. [Link]
-
Cilibrizzi, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4259. [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 134-142. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. [Link]
-
Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 113-120. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(13), 5092. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 184-189. [Link]
-
Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
- Verma, A. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds I (pp. 149-188). Springer.
-
Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. ChemMedChem, 15(24), 2415-2420. [Link]
-
Chi, B., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(1), 238-241. [Link]
-
Chemspace. Bioisosteric Replacements. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025, August 6). ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem-space.com [chem-space.com]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neuroquantology.com [neuroquantology.com]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Formulation of N-methylquinolin-4-amine for In Vivo Studies
Introduction
The successful execution of in vivo studies is fundamentally reliant on the appropriate and consistent delivery of the test compound to the animal model. The formulation, encompassing the vehicle and physical state of the drug, directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a new chemical entity (NCE).[1] For N-methylquinolin-4-amine, a member of the 4-aminoquinoline class of compounds, its inherent physicochemical properties dictate the formulation strategy.[2][3] This class is known for a range of biological activities, and many derivatives are on the market, including chloroquine and neratinib.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop robust and reproducible formulations of N-methylquinolin-4-amine for preclinical in vivo research. We will move from foundational pre-formulation assessment to detailed, step-by-step protocols for creating aqueous solutions and homogeneous suspensions.
Part 1: Pre-Formulation Assessment - The Scientific Foundation
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[1] This data-driven approach minimizes variability and ensures the selected vehicle is appropriate for the intended study.
Critical Physicochemical Properties
Direct experimental data for N-methylquinolin-4-amine is not widely published. However, we can infer its likely properties based on its structure and data from the closely related compound, 4-methylquinoline (lepidine).
-
Basicity (pKa): The quinoline nitrogen and the exocyclic amine are basic. The pKa of 4-methylquinoline is 5.67.[4] The addition of the 4-amino group is expected to increase the basicity. As a weak base, N-methylquinolin-4-amine's aqueous solubility will be highly pH-dependent.[5] It will be significantly more soluble in acidic conditions where the nitrogen atoms are protonated, forming a soluble salt.
-
Lipophilicity (LogP): The octanol/water partition coefficient (LogP) for 4-methylquinoline is 2.61.[4][6] This indicates moderate lipophilicity. The N-methyl and amino groups will modulate this, but the compound is expected to be poorly soluble in neutral aqueous media.
-
Aqueous Solubility: Based on the pKa and LogP, N-methylquinolin-4-amine is predicted to be a poorly water-soluble, weakly basic compound.[7] Its solubility will be low at physiological pH (~7.4) but will increase substantially at lower pH values.
A summary of the estimated and known properties is presented below.
| Property | Value (4-methylquinoline) | Inferred Property (N-methylquinolin-4-amine) | Implication for Formulation |
| pKa | 5.67[4] | Weakly Basic (pKa likely > 6) | pH-dependent solubility; ideal for acid-salt solution. |
| LogP | 2.61[4][6] | Moderately Lipophilic | Poor solubility in neutral water; may require co-solvents or suspension if a solution at neutral pH is needed. |
| Aqueous Solubility | Slightly soluble[4] | Poor at neutral pH | Simple aqueous vehicles (saline, PBS) are unsuitable without pH modification. |
Causality: Understanding that the compound is a weak base is the single most important factor. It allows us to leverage the Henderson-Hasselbalch equation to our advantage. By lowering the pH of the vehicle well below the compound's pKa, we can drive the equilibrium towards the protonated, charged, and therefore more water-soluble, salt form.
Part 2: Formulation Strategy Selection
The choice of formulation depends on the required dose, the route of administration, and the compound's solubility. For N-methylquinolin-4-amine, three primary strategies are viable. The following workflow guides the decision-making process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline, 4-methyl- (CAS 491-35-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. In Vitro and In Vivo Behaviors of KinetiSol and Spray-Dried Amorphous Solid Dispersions of a Weakly Basic Drug and Ionic Polymer† - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to N-methylquinolin-4-amine Purification by Column Chromatography
Welcome to the technical support center for the chromatographic purification of N-methylquinolin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this and similar basic compounds. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles, offering robust troubleshooting strategies and advanced protocols to ensure the successful isolation of your target molecule.
Fundamentals: The Challenge of Purifying Amines on Silica Gel
The primary hurdle in the purification of N-methylquinolin-4-amine and other basic compounds via normal-phase column chromatography is the acidic nature of the silica gel stationary phase. Silica gel is rich in surface silanol groups (Si-OH), which are Brønsted acids. Basic amines, such as the quinoline nitrogen and the exocyclic amine in our target molecule, can engage in strong acid-base interactions with these silanol groups.[1] This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The amine can be so strongly retained that it fails to elute from the column, resulting in low or no recovery.
-
Peak Tailing: A portion of the amine molecules may interact more strongly with the silica, leading to a slow and continuous elution that manifests as a "tailing" peak. This significantly reduces the resolution and purity of the collected fractions.
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive molecules.
To achieve a successful separation, it is crucial to mitigate these acid-base interactions. The strategies discussed in this guide are all aimed at either neutralizing the acidic sites on the silica gel or modifying the properties of the analyte to reduce its interaction with the stationary phase.
Frequently Asked Questions (FAQs)
Here are some common questions that researchers encounter when planning the purification of N-methylquinolin-4-amine:
Q1: My N-methylquinolin-4-amine is sticking to the silica gel and won't elute, even with a highly polar solvent system. What's happening?
A1: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silanol groups on the silica gel. The amine is likely protonated and strongly adsorbed to the stationary phase. To overcome this, you need to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
Q2: I'm observing significant tailing of my product peak. How can I improve the peak shape?
A2: Peak tailing is also a consequence of the strong interaction with silica gel. A small amount of a basic additive in your eluent, such as triethylamine (TEA) or ammonia, can dramatically improve peak shape by neutralizing the most acidic silanol groups.
Q3: Is silica gel the right stationary phase for my compound? Are there alternatives?
A3: While silica gel is the most common stationary phase, it may not be the optimal choice for highly basic compounds. Alternative stationary phases to consider include:
-
Alumina (Al₂O₃): Alumina is also a polar adsorbent but is slightly basic, making it more suitable for the purification of basic compounds like amines.[2]
-
Amine-functionalized silica: This is an excellent alternative where the silica surface is chemically modified with amino groups, creating a more basic and less interactive surface for amine purification.[3]
-
Reversed-phase silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a powerful alternative.
Q4: What is a good starting solvent system for the purification of N-methylquinolin-4-amine?
A4: A good starting point for a moderately polar compound like N-methylquinolin-4-amine on silica gel would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting point is 10-20% ethyl acetate in hexanes. For more polar amines, a system of dichloromethane (DCM) and methanol (MeOH) is often used. It is crucial to develop your solvent system using Thin Layer Chromatography (TLC) first.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of N-methylquinolin-4-amine.
| Problem | Potential Cause | Solution |
| No Elution of Product | Strong adsorption to silica gel. | Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase. |
| Significant Peak Tailing | Heterogeneous acidic sites on silica. | Incorporate a basic modifier (TEA, pyridine, or ammonia) in the eluent. |
| Poor Separation from Impurities | Co-elution of compounds with similar polarity. | Optimize the solvent system using TLC. Consider a less polar solvent system or a different stationary phase (e.g., alumina). |
| Low Recovery/Yield | Irreversible adsorption or degradation on the column. | Deactivate the silica gel before use or switch to a more inert stationary phase like amine-functionalized silica. |
| Product Degradation | The compound is sensitive to the acidic silica gel. | Use deactivated silica gel or an alternative stationary phase. Perform the chromatography at a lower temperature if possible. |
Advanced Solutions & Protocols
For particularly challenging separations, the following advanced techniques and protocols can be employed.
Deactivation of Silica Gel
To minimize the acidity of silica gel, it can be pre-treated with a basic solution. This process, often referred to as "deactivation" or "passivation," neutralizes the most reactive silanol groups.
Protocol for Deactivating Silica Gel with Triethylamine:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add 1-2% (v/v) of triethylamine to the slurry.
-
Gently stir the slurry for 15-30 minutes.
-
Pack the column with the deactivated silica slurry as you normally would.
-
Equilibrate the packed column with your starting mobile phase (which should also contain 0.5-1% TEA).
Using Amine-Functionalized Silica Columns
Amine-functionalized silica columns are a powerful tool for the purification of basic compounds. The bonded amine phase creates a "basic" surface that minimizes the strong interactions that cause peak tailing and adsorption.[3]
Protocol for Using an Amine-Functionalized Silica Column:
-
Column Conditioning: Before the first use, it is often recommended to wash the column with a polar solvent like methanol to remove any residual impurities.
-
Equilibration: Equilibrate the column with your starting mobile phase. A key advantage of amine columns is that you often do not need to add a basic modifier to the eluent.
-
Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Proceed with your gradient or isocratic elution as developed by TLC (using amine-functionalized TLC plates for method development is highly recommended).[3]
Reversed-Phase Chromatography
For N-methylquinolin-4-amine, which has a fused aromatic system, reversed-phase chromatography can be a viable option. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
Considerations for Reversed-Phase Chromatography of Amines:
-
pH of the Mobile Phase: The retention of amines in reversed-phase is highly dependent on the pH of the mobile phase. At a pH below the pKa of the amine, it will be protonated (charged) and will have less retention. At a pH above the pKa, it will be in its neutral form and will be more retained. For basic compounds, using a high pH mobile phase can improve peak shape and retention.[4]
-
Buffers: It is essential to use a buffer in your mobile phase to maintain a constant pH and ensure reproducible results. Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.[5]
Visualizing the Process
To better understand the workflow and decision-making process in troubleshooting your purification, the following diagrams are provided.
.dot
Caption: A generalized workflow for the column chromatography purification of N-methylquinolin-4-amine.
.dot
Caption: A troubleshooting flowchart for common issues encountered during N-methylquinolin-4-amine purification.
Data Summary
The following table provides the pKa values of common amine modifiers and related compounds to aid in the selection of an appropriate mobile phase additive. A higher pKa indicates a stronger base.
| Compound | pKa of Conjugate Acid (BH⁺) |
| Pyridine | 5.25 |
| Aniline | 4.63 |
| Quinoline | 4.92 |
| Triethylamine (TEA) | 10.75 |
| Diethylamine | 10.98 |
| Ammonia (as NH₄⁺) | 9.25 |
Data sourced from various pKa compilations.[6][7]
References
-
Biotage. (n.d.). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
- Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 37(11), 836-845.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]
-
University of Münster. (n.d.). pKa values bases. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Roche Applied Science. (n.d.). 5.2 Protein purification. Retrieved from [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Chromatography Forum. (2006, January 22). pka values. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Restek. (n.d.). Packed Column GC Application Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5124249, N-phenylquinolin-4-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115637644, N-(1-methylsulfanylpropan-2-yl)quinolin-4-amine. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-methylquinoline. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). RediSep Gold Amine Columns. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20315, N-Aminomorpholine. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
WordPress.com. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817691, 3-Methylquinolin-4-amine. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
Technical Support Center: Enhancing the Purity of N-methylquinolin-4-amine
Welcome to the technical support center for the synthesis and purification of N-methylquinolin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Achieving high purity is critical for reliable downstream applications, from biological screening to API development. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven techniques.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of N-methylquinolin-4-amine, typically synthesized via the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with methylamine.[1][2]
Q1: My crude product's TLC analysis shows two major spots. The lower Rf spot corresponds to my desired product, but a higher Rf spot matches the 4-chloroquinoline starting material. How can I efficiently remove this impurity?
This is the most frequent challenge, arising from an incomplete reaction. While driving the reaction to completion by increasing the excess of methylamine or extending the reaction time is ideal, post-synthesis purification is often necessary.
Expert Analysis: The key to separating the product from the starting material lies in their differing chemical properties. N-methylquinolin-4-amine is a basic amine, whereas 4-chloroquinoline is a neutral, non-basic aromatic halide. This difference in basicity is the most powerful lever for separation.
Recommended Solutions:
-
Acid-Base Extraction (Most Effective for this Impurity): This classical liquid-liquid extraction technique is highly selective for separating basic compounds from neutral ones. By protonating your amine product, you can render it water-soluble, leaving the neutral 4-chloroquinoline in the organic phase.
-
Causality: The lone pair of electrons on the nitrogen of your product is readily protonated by a dilute acid, forming a water-soluble ammonium salt. 4-chloroquinoline lacks a basic site and remains in the organic solvent. Subsequent basification of the aqueous layer regenerates the pure, free amine.[3]
-
For a detailed methodology, see Protocol 1 in the Detailed Experimental Protocols section.
-
-
Flash Column Chromatography (Alternative Method): While effective, chromatography of basic amines on standard silica gel can be problematic. The acidic nature of silica can lead to strong adsorption of the basic product, resulting in poor separation, significant peak tailing, and potential product loss on the column.[4][5][6]
-
Optimization Strategy: To mitigate these issues, the mobile phase must be modified with a competing base. Adding a small amount of triethylamine (TEA) or ammonia to the eluent will neutralize the acidic sites on the silica, allowing the desired amine to elute cleanly.[4][7]
-
For a detailed methodology, see Protocol 3 in the Detailed Experimental Protocols section.
-
Q2: My isolated product is an off-white or brownish solid with a broad melting point range, suggesting it's impure. How can I improve its appearance and purity?
Discoloration and a wide melting point range typically indicate the presence of multiple minor impurities, often colored, high-molecular-weight byproducts formed under the high-temperature reaction conditions.
Expert Analysis: For removing a variety of structurally similar or minor impurities, recrystallization is the most effective and scalable purification technique. The principle is to find a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[8][9]
Recommended Solution: Recrystallization
-
Solvent Selection is Key: The ideal solvent is crucial for successful recrystallization. For quinoline derivatives, polar protic solvents or mixtures are often a good starting point.[8] A small-scale solvent screen is highly recommended.
-
For a detailed methodology and solvent selection table, see Protocol 2 in the Detailed Experimental Protocols section.
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the impure solid.
-
Solution: Add a small amount of additional hot solvent until the oil dissolves completely. Then, allow the solution to cool much more slowly. Seeding with a pure crystal can also help guide crystal lattice formation.[8]
-
-
Problem: No crystals form after cooling.
-
Cause: Too much solvent was used, or the solution is supersaturated and requires nucleation.
-
Solution:
-
Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.[8]
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure product.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.
-
-
Q3: The 1H NMR spectrum of my product shows broad signals, especially for the N-H and aromatic protons. What is the likely cause?
Broad NMR signals for an amine product often indicate that it exists in a mixture of its freebase form and its protonated (salt) form. This can happen if residual acid (e.g., HCl, a byproduct of the SNAr reaction) is not completely removed during the workup.
Expert Analysis: The exchange between the amine and its conjugate acid on the NMR timescale can lead to signal broadening. To obtain a sharp, clean spectrum, the product must be in a single, well-defined state.
Recommended Solution: Thorough Basic Wash
-
Ensure Complete Neutralization: During the initial reaction workup, perform a thorough wash with a basic aqueous solution like 5% sodium bicarbonate (NaHCO3) or 1M sodium hydroxide (NaOH).[10] This will neutralize any residual HCl and ensure the product is isolated as the freebase.
-
Post-Purification Wash: If you suspect the purified material is still partially protonated, you can redissolve it in an organic solvent (like dichloromethane or ethyl acetate), wash again with a basic solution, dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), and re-isolate the product by evaporating the solvent.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary synthetic pathway for N-methylquinolin-4-amine and what are the expected impurities?
The most common and direct method is the SNAr reaction between 4-chloroquinoline and methylamine. The reaction proceeds by the attack of the nucleophilic methylamine on the electron-deficient C4 position of the quinoline ring, followed by the displacement of the chloride leaving group.[1][2] The primary impurity is typically unreacted 4-chloroquinoline.
Caption: Synthetic route to N-methylquinolin-4-amine and the primary impurity.
FAQ 2: How do I select the best purification strategy?
The optimal purification method depends on the primary impurity, the scale of your synthesis, and the final purity required. This decision tree can guide your choice.
Caption: Decision tree for selecting the optimal purification method.
FAQ 3: Can you provide a summary of recommended starting conditions for purification?
Absolutely. The tables below provide validated starting points for both chromatography and recrystallization.
Table 1: Recommended Conditions for Flash Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Basic Modifier | Rationale |
|---|---|---|---|
| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Standard conditions, modifier prevents peak tailing.[4] |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine | For more polar impurities that are not well-separated with EtOAc. |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None required | The stationary phase is basic, eliminating the need for a modifier and simplifying purification.[5][6][11] |
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent Type | Examples | Comments |
|---|---|---|
| Single Solvents | Ethanol, Isopropanol, Acetone, Ethyl Acetate | Good starting points. Test small amounts to check for high solubility when hot and low solubility when cold. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | Used when no single solvent is ideal. Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists, then heat to clarify and cool slowly.[8] |
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted 4-chloroquinoline
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (using about half the volume of the organic phase). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Expert Tip: The product is now in the aqueous phase as its hydrochloride salt. You can confirm by TLC analysis that the organic layer contains the 4-chloroquinoline impurity.
-
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 4M aqueous NaOH or solid K2CO3 with stirring until the solution is strongly basic (pH > 12, check with pH paper). A precipitate (the pure freebase product) should form.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (dichloromethane or ethyl acetate) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified N-methylquinolin-4-amine.
Protocol 2: Recrystallization of N-methylquinolin-4-amine
-
Solvent Addition: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude solid. Place the flask on a hot plate and bring the solvent to a gentle boil.
-
Dissolution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography on Silica Gel (with TEA modifier)
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry-loaded sample. This generally gives better separation than loading the sample as a solution.
-
Elution: Place the dry-loaded sample atop the packed column. Begin eluting with a non-polar solvent (e.g., 100% hexane) containing 0.5% triethylamine.
-
Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent (e.g., ethyl acetate), ensuring 0.5% TEA is maintained throughout. For example, start with 100% Hexane, then move to 95:5 Hexane:EtOAc, then 90:10, and so on.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Jain, M., & Vaitilingam, B. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 10(5), 563-571. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (n.d.). 3-Methylquinolin-4-amine. PubChem Compound Database. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Available at: [Link]
-
ResearchGate. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 29(11), 2533. Available at: [Link]
-
ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]
-
Solubility of Things. (n.d.). 4-Methylquinoline N-oxide. Available at: [Link]
-
Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
-
MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Available at: [Link]
-
PubMed Central. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Available at: [Link]
-
YouTube. (2015). Recrystallization. Available at: [Link]
-
ResearchGate. (2014). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH) -Ones and Versatile One Step Synthesis of N-(Quinolin-4-yl) Carbamates from 4-Aminoquinolines. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
Chem-Impex. (n.d.). 4-Amino-2-methylquinoline. Available at: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teledyneisco.com [teledyneisco.com]
Preventing degradation of N-methylquinolin-4-amine in solution
<Technical Support Center: N-methylquinolin-4-amine
A Guide to Preventing Degradation in Solution
Introduction
Welcome to the technical support center for N-methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-methylquinolin-4-amine in your experimental workflows. As a substituted quinoline, this compound possesses a unique chemical architecture that, while valuable for research, is susceptible to specific degradation pathways. Understanding and mitigating these pathways is critical for generating reproducible and accurate data. This document provides in-depth, field-proven insights into the causality behind its degradation and offers robust, self-validating protocols to maintain its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of N-methylquinolin-4-amine has turned yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation, primarily due to oxidation and/or photodegradation. The quinoline ring system and the aromatic amine moiety are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1][2] This process often leads to the formation of colored conjugated byproducts, such as nitroso or nitro compounds.[1][3]
Q2: What is the optimal pH for storing N-methylquinolin-4-amine in an aqueous solution?
A2: N-methylquinolin-4-amine is a weak base. In acidic conditions (pH below its pKa), it will be protonated, which generally increases its aqueous solubility.[4][5] While protonation can sometimes protect the amine from oxidation, quinoline structures can exhibit accelerated photodegradation at acidic pH.[6] Conversely, at neutral to alkaline pH, the free base form is more prevalent, which can be more susceptible to oxidation. Therefore, a slightly acidic to neutral pH (e.g., pH 5.0-7.0), buffered, is often a reasonable starting point, but this must be balanced with protection from light and oxygen.
Q3: What solvents are recommended for preparing stock solutions?
A3: For long-term storage, aprotic organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. When preparing solutions in DMSO, it is crucial to use a high grade, anhydrous form and store it properly to prevent water absorption, as moisture can facilitate degradation. For many biological assays where DMSO is used, stock solutions stored at -20°C or -80°C have shown good stability over several months.[7]
Q4: How significant is the risk of photodegradation?
A4: The risk is highly significant. Quinoline and its derivatives are known to be light-sensitive.[6][8] The aromatic ring system can absorb UV and even visible light, leading to the formation of reactive species that can undergo various transformations, including oxidation or rearrangement.[6][9] It is imperative to protect solutions from light at all stages of preparation, storage, and handling by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light.
Mechanisms of Degradation
Understanding the "why" behind degradation is key to preventing it. The primary vulnerabilities of N-methylquinolin-4-amine are its aromatic amine group and the quinoline heterocycle.
-
Oxidation: The secondary amine is susceptible to oxidation, which can proceed through a radical cation intermediate to form various products.[1][10] Atmospheric oxygen, especially in the presence of trace metal ions which can act as catalysts, is a primary culprit. The reaction can lead to the formation of N-oxides, or more complex colored polymeric materials.
-
Photodegradation: The quinoline ring system is photo-reactive. Upon absorption of light, it can generate excited states that react with oxygen to produce reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals.[6][9] These ROS can then attack the molecule, leading to hydroxylation of the ring or cleavage of the heterocyclic structure.[6][9]
-
N-Dealkylation: Although less common under typical storage conditions, N-dealkylation (the removal of the methyl group) can occur, particularly under oxidative or certain metabolic conditions.[11][12] This would form the primary amine, 4-aminoquinoline, which has different properties and reactivity.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis. | 1. Oxidative degradation. 2. Photodegradation. 3. Reaction with solvent or buffer components. | 1. Prepare fresh solution under an inert atmosphere (e.g., argon or nitrogen). 2. Filter solvents and buffers to remove particulate/metal contaminants. 3. Repeat the experiment using amber vials and minimal light exposure. 4. Analyze a sample of the neat solvent/buffer to rule out contamination. |
| Loss of compound activity or potency over time. | 1. Significant degradation leading to lower effective concentration. 2. Freeze-thaw cycles causing degradation or precipitation. | 1. Quantify the concentration of the stock solution using a validated method (e.g., HPLC-UV with a fresh standard). 2. Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Perform a time-course stability study under your specific storage conditions (see Protocol 2). |
| Solution appears cloudy or contains precipitate. | 1. Compound has exceeded its solubility limit in the chosen solvent. 2. Precipitation due to temperature changes (e.g., removing from freezer). 3. Degradation products are insoluble. | 1. Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the vial and test the supernatant for concentration. 3. Consider preparing a more dilute stock solution or using a different solvent system. |
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing stability issues.
Caption: Plausible degradation routes for N-methylquinolin-4-amine.
References
-
Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. Available at: [Link]
-
Carvajal-Soto, M. G., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149. Available at: [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available at: [Link]
-
Wang, C. X., et al. (2005). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Journal of the American Chemical Society, 127(12), 4542-4543. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
Holmes, R. R., & Bayer, R. P. (1960). A Simple Method for the Direct Oxidation of Aromatic Amines to Nitroso Compounds. Journal of the American Chemical Society, 82(13), 3454-3456. Available at: [Link]
-
Ghadiri, N., & Ghahremanzadeh, R. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6296. Available at: [Link]
-
Claxton, L. D., et al. (1985). The stability of mutagenic chemicals stored in solution. Mutation Research/Environmental Mutagenesis and Related Subjects, 158(3), 135-141. Available at: [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available at: [Link]
-
Gallardo, I., et al. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2, (7), 1471-1474. Available at: [Link]
-
Wikipedia. (n.d.). Quinoline. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Dealkylation of Amines [mdpi.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of N-methylquinolin-4-amine: HPLC vs. GC-MS
Introduction: The Critical Role of Purity in Quinoline Amine Chemistry
N-methylquinolin-4-amine, a heterocyclic aromatic amine, serves as a pivotal structural motif and intermediate in medicinal chemistry and materials science. Its derivatives are explored for a wide range of biological activities, making the purity of the starting material a non-negotiable prerequisite for reliable downstream research and development. The presence of even trace-level impurities—arising from synthesis by-products, unreacted starting materials, or degradation products—can significantly alter pharmacological profiles, compromise experimental reproducibility, and introduce safety risks.
Therefore, the selection of a robust, accurate, and appropriate analytical technique for purity assessment is a foundational decision in any scientific endeavor involving this compound. This guide provides an in-depth, field-proven comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic principles, provide self-validating experimental protocols, and offer a logical framework for selecting the optimal method based on specific analytical objectives.
Understanding the Analyte: N-methylquinolin-4-amine
Before comparing analytical techniques, we must understand the physicochemical properties of N-methylquinolin-4-amine. As a quinoline derivative, it possesses an aromatic ring system capable of UV absorbance. The presence of the secondary amine group imparts basicity and polarity, making it susceptible to pH changes and capable of hydrogen bonding.[1][2][3] Its molecular weight (approx. 158.2 g/mol ) is well within the working range of both HPLC and GC-MS. However, the key differentiators for method selection will be its polarity, volatility, and thermal stability. Aromatic amines can be susceptible to thermal degradation, a crucial consideration for GC analysis.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, especially those that are non-volatile or thermally sensitive.[7][8][9]
Principle of Separation
The most common mode for analyzing a polar compound like N-methylquinolin-4-amine is Reversed-Phase HPLC (RP-HPLC). In this technique, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a nonpolar stationary phase (typically silica particles chemically bonded with C18 alkyl chains). Separation occurs based on the differential partitioning of the analyte and its impurities between the polar mobile phase and the nonpolar stationary phase.[10][11] More polar compounds have a weaker affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.
Why HPLC is a Strong Candidate
-
Analyte Compatibility: HPLC is ideally suited for polar, non-volatile compounds and completely avoids the risk of on-column thermal degradation, which can be a concern for some amines.[12][13]
-
Robustness and Precision: Modern HPLC systems offer exceptional precision and reproducibility, which is critical for quantitative purity analysis and method validation in regulated environments.[14][15]
-
Flexibility: A wide variety of stationary phases (C18, C8, Phenyl, etc.) and mobile phase modifiers (buffers, ion-pairing agents) allows for fine-tuning of selectivity to resolve closely related impurities.
Detailed Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP <621>.[16][17][18]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Data System (CDS) for control and analysis.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
HPLC-grade Acetonitrile (ACN) and water.
-
Formic acid (reagent grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The formic acid serves a critical purpose: it maintains a consistent low pH (around 2.7). At this pH, the basic nitrogen of the amine is protonated (R₂NH₂⁺), which significantly reduces its interaction with any residual, acidic silanol groups on the silica-based stationary phase. This results in sharper, more symmetrical peaks by minimizing tailing.[19]
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times and viscosity of the mobile phase.
-
-
Detection Wavelength: 254 nm.
-
Causality: The quinoline ring system exhibits strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A full spectrum should be acquired with a DAD to confirm peak identity and purity.
-
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solution: Accurately weigh ~10 mg of N-methylquinolin-4-amine reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in the diluent.
4. System Suitability Testing (SST): The Self-Validating Check Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use only if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5. (Ensures peak symmetry).
-
Theoretical Plates (N): ≥ 2000. (Measures column efficiency).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%. (Demonstrates injection precision).
5. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity of N-methylquinolin-4-amine using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched for Volatiles and Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[20] It is the gold standard for the analysis of volatile and semi-volatile compounds.[21]
Principle of Separation and Detection
A small volume of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column coated with a stationary phase. Separation is achieved based on the compounds' boiling points and their relative affinities for the stationary phase. As compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The result is a mass spectrum that serves as a chemical "fingerprint," allowing for confident identification of the main component and any volatile impurities.[10]
Why GC-MS is a Viable, and Sometimes Superior, Candidate
-
Definitive Identification: The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities, something UV detection in HPLC cannot do.[10][13]
-
High Sensitivity: GC-MS offers excellent sensitivity, especially in Selected Ion Monitoring (SIM) mode, allowing for the detection and quantification of trace-level volatile impurities.[22]
-
Resolving Power: The high efficiency of capillary GC columns provides exceptional resolving power for complex mixtures of volatile compounds.
Challenges and Considerations for Amine Analysis
-
Thermal Stability: The primary concern is whether N-methylquinolin-4-amine or its impurities will degrade at the high temperatures of the GC inlet (typically >250 °C). Degradation leads to inaccurate purity assessment.[5][23]
-
Peak Tailing: The basic amine group can interact with active sites (e.g., silanols) in the inlet liner and column, causing poor peak shape (tailing) and reduced sensitivity.[23]
-
Derivatization: To overcome these issues, a chemical derivatization step (e.g., silylation) can be employed. This process replaces the active hydrogen on the amine with a nonpolar group (like trimethylsilyl), which increases volatility and thermal stability while masking the active site, leading to improved chromatography. However, this adds time and potential variability to the sample preparation process.[24][25]
Detailed Experimental Protocol: GC-MS (Direct Injection)
This protocol describes a direct injection method, which is simpler but requires careful optimization of the inlet temperature to minimize degradation.
1. Instrumentation and Consumables:
-
GC system with a split/splitless inlet and an autosampler.
-
Mass Spectrometer (Single Quadrupole or higher).
-
Capillary Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: This is a robust, general-purpose nonpolar column suitable for a wide range of semi-volatile compounds.
-
-
Ultra-high purity Helium as the carrier gas.
-
GC-MS grade solvent (e.g., Dichloromethane or Ethyl Acetate).
2. Chromatographic and MS Conditions:
-
Inlet Temperature: 250 °C (start here, but may need to be lowered if degradation is observed).
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Causality: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
-
-
Carrier Gas Flow: 1.0 mL/min (Constant Flow mode).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 450.
3. Sample and Standard Preparation:
-
Solvent: Dichloromethane.
-
Standard/Sample Solution: Prepare a solution of ~1 mg/mL in the chosen solvent.
4. System Suitability Testing (SST): The Self-Validating Check
-
Inject a known standard or a well-characterized sample.
-
Peak Shape: The main peak should be reasonably symmetrical. Significant fronting or tailing may indicate an issue with activity or thermal degradation.
-
Signal-to-Noise Ratio (S/N): Ensure adequate S/N for the main peak and any known impurities.
-
Mass Spectrum Check: Verify that the mass spectrum of the eluting peak matches the expected fragmentation pattern for N-methylquinolin-4-amine, with a prominent molecular ion (M⁺) at m/z 158. The absence or low abundance of the molecular ion can be an indicator of thermal instability.
5. Analysis and Calculation:
-
Inject the sample solution.
-
Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
% Purity = (TIC Area of Main Peak / Total TIC Area of All Peaks) x 100
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better" overall, but which is better for the specific analytical question at hand.
Quantitative Data Summary
The following table summarizes the key performance attributes of each technique for the analysis of N-methylquinolin-4-amine.
| Parameter | RP-HPLC with UV Detection | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Primary Separation Basis | Polarity.[10] | Volatility and boiling point.[10] |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. The safest default choice. | Best for volatile and semi-volatile, thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution, but may require derivatization for improved performance.[25] |
| Impurity Profiling | Good for non-volatile and thermally labile impurities. | Excellent for volatile and semi-volatile impurities. |
| Structural Information | Limited to UV spectrum; no definitive identification of unknowns. | Provides mass fragmentation patterns for confident structural elucidation of unknown impurities.[10] |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent, especially in SIM mode for target impurities. |
| Speed / Throughput | Moderate; typical run times are 15-30 minutes. | Can be faster for volatile compounds; run times are often 10-25 minutes. |
Decision-Making Workflow
The following workflow, presented as a diagram, provides a logical pathway for selecting the most appropriate technique for your research needs.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Conclusion and Recommendation
For the routine quality control and quantitative purity assessment of N-methylquinolin-4-amine, Reversed-Phase HPLC is the superior and more robust choice . Its major advantage is the circumvention of heat-related analyte degradation, ensuring that the measured impurity profile is accurate and not an artifact of the analytical technique itself. The method is precise, reliable, and well-suited for stability-indicating assays as required in pharmaceutical development.
GC-MS , however, holds a critical and complementary role. It is the indispensable tool for impurity identification . When an unknown peak is detected by HPLC, a GC-MS analysis (potentially after derivatization) can provide the mass spectral data needed to elucidate its structure. It is also the preferred method for specifically screening for volatile impurities that may not be present in the bulk sample but could be introduced from solvents or synthetic side reactions.
Ultimately, a comprehensive analytical characterization of N-methylquinolin-4-amine would leverage both techniques: HPLC for robust, routine purity determination and GC-MS for the definitive identification of volatile and semi-volatile impurities. This dual-pronged approach provides the highest level of confidence in the quality and safety of the material for research and drug development professionals.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]
-
Cooper, J. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylquinolin-4-amine. PubChem. Retrieved from [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Engineering Au. Retrieved from [Link]
-
United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International - Chromatography Online. Retrieved from [Link]
-
Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. ResearchGate. Retrieved from [Link]
-
Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent Technologies, Inc. Retrieved from [Link]
-
Goff, G. S. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Retrieved from [Link]
-
Unknown. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.2: Structure and Properties of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
ALWSCI. (2025). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]
-
Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Retrieved from [Link]
-
S, A. (2015). Pharmaceutical Applications of Gas Chromatography. Scientific Research Publishing. Retrieved from [Link]
-
SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
ChemSynthesis. (2025). N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine. Retrieved from [Link]
-
Wang, A., et al. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Retrieved from [Link]
-
USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Hilaris Publisher. (2021). Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Retrieved from [Link]
-
Chen, C. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. Retrieved from [Link]
-
Pallavi, V., et al. (2017). HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University Journal of Pharmaceutical Research & Education. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem. Retrieved from [Link]
-
McConville, P. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
Khederlou, A. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-methylquinoline. Retrieved from [Link]
-
ResearchGate. (2025). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Retrieved from [Link]
-
Chen, C., & Rochelle, G. T. (2014). Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate. Retrieved from [Link]
-
Jordi Labs. (2023). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Unknown. (2020). Amines and Heterocycles. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]-621-Chromatography)
Sources
- 1. 3-Methylquinolin-4-amine | C10H10N2 | CID 817691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. sintef.no [sintef.no]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. usp.org [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 20. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. nals.unbc.ca [nals.unbc.ca]
- 23. bre.com [bre.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of N-methylquinolin-4-amine and Its Analogs: A Guide for Researchers
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities.[1] Within this structural class, 4-aminoquinolines have emerged as a particularly privileged pharmacophore, demonstrating significant therapeutic potential across various disease areas, including malaria, cancer, and microbial infections.[2][3] This guide provides a comprehensive comparison of the biological activity of N-methylquinolin-4-amine and its analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel quinoline-based therapeutic agents.
The 4-Aminoquinoline Core: A Versatile Scaffold for Drug Design
The 4-aminoquinoline moiety is the foundational structure for a range of clinically significant drugs.[4] The core structure consists of a quinoline ring with an amino group at the 4-position. The nitrogen atom of the quinoline ring and the exocyclic amino group are key features that influence the physicochemical properties and biological activity of these compounds.[5] Modifications at various positions of the quinoline ring and on the 4-amino side chain have led to the development of a vast library of analogs with tailored biological profiles.
A critical aspect of the 4-aminoquinoline scaffold is its basic nature, which allows these compounds to accumulate in acidic cellular compartments such as lysosomes in mammalian cells and the food vacuole of the malaria parasite.[6][7] This lysosomotropic property is central to their mechanism of action in several therapeutic applications.[7]
Comparative Biological Activities: Unraveling Structure-Activity Relationships
The biological activity of N-methylquinolin-4-amine and its analogs is profoundly influenced by their structural features. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective compounds.
Antimalarial Activity
The 4-aminoquinoline scaffold is most famously associated with its antimalarial properties, with chloroquine being a prime example.[3] The mechanism of antimalarial action is primarily attributed to the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[3]
Key SAR insights for the antimalarial activity of 4-aminoquinolines include:
-
The 4-Aminoquinoline Nucleus: The intact 4-aminoquinoline core is considered essential for antimalarial activity.[3]
-
Substitution at the 7-Position: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for enhanced antimalarial potency.[3][5] This substitution is believed to influence the pKa of the quinoline nitrogen, affecting drug accumulation in the acidic food vacuole.[5]
-
The 4-Amino Side Chain: The nature of the side chain at the 4-amino position significantly impacts activity. A flexible alkyl diamine side chain, as seen in chloroquine, is often optimal. The length of this side chain is critical, with a two to five-carbon atom chain between the two amino groups being essential for activity.[8]
While specific comparative data for a series of N-alkyl analogs of quinolin-4-amine is not extensively documented in single studies, the general principles of SAR suggest that the size and basicity of the N-alkyl group would influence the compound's lipophilicity and its ability to interact with the biological target.
Table 1: Comparative Antimalarial Activity of 4-Aminoquinoline Analogs
| Compound | 7-Substitution | 4-Amino Side Chain | Activity Profile | Reference |
| Chloroquine | Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | Highly potent against sensitive P. falciparum strains | [3] |
| Amodiaquine | Cl | -NH-C₆H₃(OH)-CH₂-N(C₂H₅)₂ | Active against some chloroquine-resistant strains | [7] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cl | -NH-(CH₂)₂-N(CH₃)₂ | Potent antimalarial activity | [9] |
Anticancer Activity
In recent years, 4-aminoquinolines have garnered significant attention as potential anticancer agents.[2] Their proposed mechanisms of action in cancer are multifaceted and include the inhibition of tubulin polymerization, induction of apoptosis, and interference with autophagy through their lysosomotropic properties.[7][10]
Key SAR observations for anticancer activity include:
-
Substitutions on the Quinoline Ring: Modifications on the quinoline ring can significantly modulate anticancer potency. For instance, some derivatives with bulky substituents have shown enhanced activity.
-
The 4-Amino Side Chain: The nature of the side chain at the 4-amino position plays a crucial role. The presence of secondary or tertiary amines in the side chain can influence the compound's ability to accumulate in lysosomes and disrupt cellular processes.
Table 2: Comparative Cytotoxicity of 4-Aminoquinoline Analogs against Cancer Cell Lines
| Compound | 7-Substitution | 4-Amino Side Chain | Cell Line | GI₅₀ (µM) | Reference |
| Chloroquine | Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | MDA-MB-468 | 24.36 | [9] |
| Chloroquine | Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | MCF-7 | 20.72 | [9] |
| Compound 4 | Cl | -NH-(CH₂)₃-CH₃ | MDA-MB-468 | 11.01 | [9] |
| Compound 4 | Cl | -NH-(CH₂)₃-CH₃ | MCF-7 | 51.57 | [9] |
| Compound 5 | Cl | -NH-(CH₂)₂-N(CH₃)₂ | MDA-MB-468 | 8.73 | [9] |
As illustrated in Table 2, subtle changes in the 4-amino side chain can lead to significant differences in cytotoxic activity. For example, the N,N-dimethylethane-1,2-diamine side chain in compound 5 confers greater potency against MDA-MB-468 cells compared to chloroquine.[9]
Antimicrobial Activity
Quinoline derivatives have also been explored for their antibacterial and antifungal properties.[11] Their mechanism of action in bacteria is not as well-defined as their antimalarial action but may involve the inhibition of DNA gyrase or other essential enzymes.
Table 3: Comparative Antimicrobial Activity of Quinoline Analogs
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| AQQ8 | Staphylococcus aureus (ATCC 29213) | 4.88 | [11] |
| AQQ9 | Staphylococcus aureus (ATCC 29213) | 2.44 | [11] |
| AQQ6 | Enterococcus faecalis (ATCC 29212) | 78.12 | [11] |
| AQQ9 | Enterococcus faecalis (ATCC 29212) | 78.12 | [11] |
The data in Table 3 demonstrates the potential of aminated quinolinequinones as antibacterial agents, particularly against Gram-positive bacteria.[11]
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay
To provide a practical context for the evaluation of these compounds, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay is a colorimetric method for assessing cell metabolic activity and is a standard initial screen for cytotoxicity of potential anticancer agents.[12]
Principle
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, MDA-MB-468) in complete cell culture medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of N-methylquinolin-4-amine and its analogs in DMSO.
-
Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of cell viability) value for each compound using non-linear regression analysis.
-
Rationale for Experimental Choices
-
Choice of Cell Lines: Using multiple cancer cell lines with different genetic backgrounds provides a broader understanding of the compound's spectrum of activity.
-
Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic effects.
-
MTT Assay: This assay is chosen for its simplicity, reliability, and high-throughput capability, making it ideal for initial screening of a large number of compounds.
Visualizing the Mechanisms of Action
To better understand the biological effects of N-methylquinolin-4-amine and its analogs, it is helpful to visualize their proposed mechanisms of action.
Antimalarial Mechanism of Action
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Conclusion
N-methylquinolin-4-amine and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The 4-aminoquinoline scaffold serves as an excellent starting point for the development of novel therapeutic agents targeting malaria, cancer, and microbial infections. A thorough understanding of the structure-activity relationships is crucial for optimizing the potency and selectivity of these compounds. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will the potential for translating these promising laboratory findings into clinically effective therapies.
References
-
Li, W., Xu, F., Shuai, W., et al. (2019). Discovery of novel quinoline-chalcone derivatives as potent antitumor agents with microtubule polymerization inhibitory activity. Journal of Medicinal Chemistry, 62(2), 993–1013. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2021). [Link]
-
SAR of 4 Aminoquinoline - YouTube. (2020). [Link]
-
Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283–291. [Link]
-
Romero, A. H., & Delgado, G. E. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 843513. [Link]
-
Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and SAR. (2022). Molecules, 27(22), 7805. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). Frontiers in Chemistry. [Link]
-
Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). Malaria Journal. [Link]
-
4-Aminoquinoline – Knowledge and References - Taylor & Francis. (n.d.). [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]
-
Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2018). Acta Poloniae Pharmaceutica. [Link]
-
Kumar, A., Khan, S. U., Ahmad, I., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6298-6301. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2020). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules. [Link]
-
Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules. [Link]
-
Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). International Journal of Molecular Sciences. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2020). RSC Advances. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Molecules. [Link]
-
Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2000). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. (2022). Molecules. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2023). RSC Advances. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. [Link]
-
Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2018). Molecules. [Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. (2022). International Journal of Molecular Sciences. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of quinoline-indole derivatives as anti-tubulin agents targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
A Multi-Pronged Approach to Validating the Mechanism of Action of N-methylquinolin-4-amine
A Senior Application Scientist's Guide to Target Engagement, Identification, and Pathway Analysis
For drug development professionals and researchers, elucidating a small molecule's precise mechanism of action (MoA) is the bedrock of a successful therapeutic program. It informs efficacy, predicts potential toxicities, and guides medicinal chemistry efforts for lead optimization. This guide provides a comprehensive, technically-grounded framework for the validation of N-methylquinolin-4-amine's MoA, structured not as a rigid template, but as a logical, multi-phase investigation.
N-methylquinolin-4-amine belongs to the 4-aminoquinoline class of compounds, a privileged scaffold in medicinal chemistry known for a wide array of biological activities, including anticancer, antimalarial, and antiviral effects.[1][2] Derivatives have been shown to function as kinase inhibitors, DNA intercalating agents, or modulators of autophagy.[3][4] Given the prevalence of kinase inhibition as a mechanism for modern therapeutics, particularly in oncology, this guide will proceed with the hypothesis that N-methylquinolin-4-amine acts as a protein kinase inhibitor. Our validation strategy is designed to be a self-validating system, moving from broad phenotypic observations to direct evidence of target engagement and functional downstream consequences.
Phase 1: Establishing a Cellular Phenotype and Direct Target Engagement
Before delving into specific molecular targets, it is crucial to confirm that N-methylquinolin-4-amine elicits a measurable, dose-dependent biological effect and to gain initial evidence that it directly binds to a protein target within the complex milieu of an intact cell.
Phenotypic Screening: Defining the Biological Output
The initial step is to identify a robust and reproducible cellular phenotype. Based on the activities of related compounds, a cell proliferation assay using a panel of cancer cell lines (e.g., MCF7, MDA-MB-468, HepG2) is a logical starting point.[1][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-methylquinolin-4-amine on cancer cell proliferation and identify the most sensitive cell line for subsequent MoA studies.
Alternative Compounds for Comparison:
-
Staurosporine: A potent, non-selective kinase inhibitor.
-
Chloroquine: A well-known 4-aminoquinoline derivative with a different primary MoA (lysosomotropic agent).[1]
-
Inactive Analog: If available, a structurally similar but biologically inactive analog of N-methylquinolin-4-amine serves as an excellent negative control.
| Compound | Predicted IC50 Range (MCF7) | Primary Mechanism | Rationale for Inclusion |
| N-methylquinolin-4-amine | 1-20 µM (Hypothetical) | Putative Kinase Inhibitor | Test Compound |
| Staurosporine | 10-100 nM | Pan-Kinase Inhibitor | Positive Control for Kinase Inhibition Phenotype |
| Chloroquine | >50 µM | Autophagy/Lysosome Inhibitor | Mechanistic Negative Control |
| Inactive Analog | >100 µM | None | Structural Negative Control |
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement
The cornerstone of modern target validation is confirming that a compound physically interacts with its intended target in a live-cell environment.[5] The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[6] This allows for the direct measurement of target engagement without labels or protein purification.
Causality behind Experimental Choice: CETSA is a critical first step because it bridges the gap between a cellular phenotype (e.g., cell death) and a specific molecular interaction. A positive result strongly indicates that the compound's effect is mediated by direct binding to a cellular protein, rather than non-specific cytotoxicity or assay interference.
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture the selected cancer cell line (e.g., MCF7) to ~80% confluency.
-
Compound Treatment: Treat cells with N-methylquinolin-4-amine (e.g., at 10x IC50), a vehicle control (e.g., 0.1% DMSO), and a positive control compound for 1-2 hours at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[7]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing soluble proteins) and analyze by Western Blot or another protein quantification method (e.g., ELISA) for the amount of a suspected target protein remaining.
Phase 2: Unbiased Target Identification and Selectivity Profiling
With evidence of a cellular phenotype and direct target engagement, the next crucial phase is to identify the specific protein(s) that N-methylquinolin-4-amine binds to. An unbiased approach is critical to avoid confirmation bias and to understand the compound's selectivity.
Kinobeads Affinity-Capture Mass Spectrometry
For validating a kinase inhibitor hypothesis, kinobeads are an invaluable tool.[8] These are beads derivatized with a mixture of broad-spectrum, ATP-competitive kinase inhibitors. They can capture a large portion of the expressed cellular kinome.[9][10]
Causality behind Experimental Choice: This competitive binding assay provides two key pieces of information simultaneously: target identification and a selectivity profile. By analyzing which kinases are prevented from binding to the beads in the presence of N-methylquinolin-4-amine, we can identify its direct targets and assess its specificity across the kinome.
Caption: Competitive affinity-capture workflow using Kinobeads.
-
Lysate Preparation: Prepare a native cell lysate from the target cell line.
-
Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of N-methylquinolin-4-amine or a vehicle control for 30-60 minutes.
-
Kinobeads Incubation: Add kinobeads to each lysate and incubate to allow kinase binding.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples versus the vehicle control. Kinases that show a dose-dependent decrease in abundance are direct targets of N-methylquinolin-4-amine.
Phase 3: Validating Functional Target Modulation
Binding to a target is necessary but not sufficient to prove MoA. The binding event must lead to a functional modulation of the target's activity. For a kinase, this means altering its ability to phosphorylate downstream substrates.
Quantitative Phosphoproteomics
This powerful technique measures the change in phosphorylation levels across thousands of sites in the proteome in response to compound treatment.[11] If N-methylquinolin-4-amine inhibits a specific kinase, we expect to see a significant decrease in phosphorylation on its direct substrates.
Causality behind Experimental Choice: Phosphoproteomics provides the direct functional link between target engagement and pathway modulation.[12] It moves beyond simply identifying the binding partner to mapping the immediate biochemical consequence of that binding. This dataset is crucial for confirming the kinase's inhibition in a cellular context and for building a robust model of the signaling pathway being affected.
| Assay | Question Answered | Data Output | Pros | Cons |
| CETSA | Does the compound bind a target in intact cells? | Protein melting curves | In-cell, label-free, direct binding evidence | Target identity must be known or hypothesized |
| Kinobeads | Which kinases does the compound bind to? | List of kinase targets and their relative affinities | Unbiased kinome-wide screen, provides selectivity | In-vitro (lysate), limited to ATP-binding site |
| Phosphoproteomics | What is the functional impact of target binding? | Quantitative changes in thousands of phosphosites | In-cell, direct functional readout of kinase activity | Does not distinguish direct vs. indirect effects |
| RNA-Seq | What is the global transcriptional response? | Differentially expressed genes and pathways | Global, unbiased view of cellular response | Downstream effect, indirect, time-lag |
-
SILAC Labeling: Culture cells for several passages in "light" (normal) and "heavy" (¹³C₆,¹⁵N₂-Lysine; ¹³C₆,¹⁵N₄-Arginine) media.
-
Compound Treatment: Treat the "heavy" labeled cells with N-methylquinolin-4-amine and the "light" labeled cells with vehicle.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, lyse, and digest into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the "heavy" vs. "light" phosphopeptide pairs. A ratio significantly less than 1 indicates that the phosphorylation event was inhibited by the compound.
Phase 4: Global Cellular Response and Pathway Confirmation
The final phase of validation involves understanding the broader cellular response to confirm the on-target pathway effects and to uncover potential off-target or unexpected mechanisms.
Transcriptional Profiling (RNA-Seq)
RNA sequencing provides a snapshot of the entire transcriptome, revealing how gene expression changes in response to the compound.[13] The resulting gene expression signature can be queried against databases like the Connectivity Map to find correlations with compounds of known MoA, providing an orthogonal line of evidence for the proposed pathway.[14][15]
Causality behind Experimental Choice: While phosphoproteomics shows the immediate signaling changes, RNA-Seq reveals the downstream consequences as the cell adapts to the new signaling state. If N-methylquinolin-4-amine inhibits a kinase in the MAPK pathway, for example, we would expect to see transcriptional changes in genes known to be regulated by this pathway (e.g., immediate early genes like FOS and JUN).
Caption: A hypothetical signaling cascade for N-methylquinolin-4-amine.
Conclusion: A Self-Validating and Comprehensive Strategy
By systematically progressing through these four phases—from cellular phenotype and target engagement (CETSA) to unbiased target identification (Kinobeads), functional validation (Phosphoproteomics), and global response profiling (RNA-Seq)—researchers can build a robust, multi-layered body of evidence to validate the mechanism of action of N-methylquinolin-4-amine. This approach, which prioritizes direct, in-cell measurements and orthogonal validation steps, provides the high degree of confidence required for advancing a compound through the drug discovery pipeline.
References
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Applic
- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). NIH.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024). YouTube.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate rel
- 4-Aminoquinoline. (n.d.). Wikipedia.
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (n.d.). PubMed Central.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- RNA Sequencing in Drug Discovery and Development. (2023). Lexogen.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- How can we use RNA sequencing to figure out how a drug works?. (2023). YouTube.
- Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substr
- Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. (2020). Journal of Proteome Research.
- RNA-Based Drug Response Biomarker Discovery and Profiling. (n.d.). Illumina.
- Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- Phosphoproteomics to study kinase inhibitor action. (n.d.). Technical University of Munich.
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. news-medical.net [news-medical.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships | bioRxiv [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 14. illumina.com [illumina.com]
- 15. m.youtube.com [m.youtube.com]
Benchmarking N-methylquinolin-4-amine: A Comparative Guide to Evaluating a Novel Quinoline Derivative Against Established Therapeutics
Introduction: The Quinoline Scaffold and the Promise of N-methylquinolin-4-amine
The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] From the potent antimalarial effects of chloroquine to the targeted anticancer activity of tyrosine kinase inhibitors like neratinib and bosutinib, quinoline derivatives have demonstrated significant therapeutic impact.[1][3][4] The 4-aminoquinoline subset, in particular, has been a fertile ground for drug discovery, with modifications to this core structure leading to compounds with diverse pharmacological profiles, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[5]
This guide focuses on a novel derivative, N-methylquinolin-4-amine. While specific experimental data for this compound is not yet widely available, its structural similarity to the broader class of 4-aminoquinolines suggests a strong potential for biological activity. This document, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to benchmark N-methylquinolin-4-amine against established drugs in two key therapeutic areas where 4-aminoquinolines have shown considerable promise: cancer and malaria.
We will provide a theoretical and practical guide to a head-to-head comparison, detailing the experimental protocols necessary to elucidate the compound's potency, selectivity, and potential mechanisms of action. By following the rigorous methodologies outlined herein, researchers can generate the critical data needed to assess the therapeutic potential of N-methylquinolin-4-amine and determine its standing relative to current standards of care.
Part 1: A Proposed Benchmarking Strategy for Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with several compounds demonstrating efficacy through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[6][7] To comprehensively evaluate the anticancer profile of N-methylquinolin-4-amine, a direct comparison against established tyrosine kinase inhibitors, Neratinib and Bosutinib, is proposed.
Benchmark Drugs:
-
Neratinib: An irreversible pan-HER inhibitor used in the treatment of HER2-positive breast cancer.[8][9][10]
-
Bosutinib: A dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML).[4][11][12]
Experimental Workflow for Anticancer Evaluation
Caption: Proposed experimental workflow for anticancer evaluation of N-methylquinolin-4-amine.
Detailed Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[13][14]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N-methylquinolin-4-amine, Neratinib, and Bosutinib. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[15][16][17]
Protocol:
-
Cell Treatment: Treat intact cancer cells with N-methylquinolin-4-amine or the appropriate benchmark drug at a concentration known to be effective from the MTT assay. Include a vehicle control.
-
Heating: Heat the cell suspensions in a PCR machine to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., HER2 for Neratinib, Abl/Src for Bosutinib) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | Target | IC50 (µM) | Selectivity Index |
| N-methylquinolin-4-amine | MCF-7 | TBD | Experimental | Experimental |
| K562 | TBD | Experimental | Experimental | |
| Neratinib | MCF-7 | HER2 | 0.05 | >100 |
| Bosutinib | K562 | Abl/Src | 0.1 | >50 |
Part 2: A Proposed Benchmarking Strategy for Antimalarial Activity
The 4-aminoquinoline scaffold is the backbone of one of the most important classes of antimalarial drugs.[18][19] Chloroquine, despite the emergence of resistance, remains a crucial benchmark compound.[3][20]
Benchmark Drug:
-
Chloroquine: A historically significant and widely studied antimalarial drug that inhibits hemozoin formation in the parasite's digestive vacuole.[3][20][21]
Experimental Workflow for Antimalarial Evaluation
Caption: Proposed experimental workflow for antimalarial evaluation of N-methylquinolin-4-amine.
Detailed Experimental Protocols
This fluorescence-based assay measures the proliferation of P. falciparum in red blood cells.[22][23]
Protocol:
-
Parasite Culture: Maintain synchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
-
Compound Plating: Prepare serial dilutions of N-methylquinolin-4-amine and Chloroquine in a 96-well plate.
-
Parasite Addition: Add infected red blood cells (at the ring stage) to the wells.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each compound against both parasite strains.
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Protocol:
-
Reaction Setup: In a 96-well plate, combine a saturated solution of hemin in DMSO, acetate buffer (pH 4.8), and serial dilutions of the test compounds.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.
-
Washing: Wash the wells with DMSO to remove unreacted hemin.
-
Solubilization: Solubilize the remaining β-hematin in a solution of NaOH.
-
Absorbance Measurement: Measure the absorbance of the solubilized β-hematin at 405 nm.
-
Data Analysis: Calculate the concentration of the compound that inhibits β-hematin formation by 50%.
Comparative Data Summary (Hypothetical)
| Compound | P. falciparum Strain | IC50 (nM) | Resistance Index (K1/3D7) | Hemozoin Inhibition IC50 (µM) | Selectivity Index |
| N-methylquinolin-4-amine | 3D7 (sensitive) | Experimental | Experimental | Experimental | Experimental |
| K1 (resistant) | Experimental | ||||
| Chloroquine | 3D7 (sensitive) | 10-20 | >10 | 25-50 | >1000 |
| K1 (resistant) | 200-400 |
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial benchmarking of N-methylquinolin-4-amine against established drugs in the fields of oncology and malarial research. The proposed experimental workflows and detailed protocols are designed to yield comprehensive and comparable data on the compound's potency, selectivity, and potential mechanisms of action.
The successful execution of these studies will provide the critical insights necessary to determine if N-methylquinolin-4-amine warrants further investigation as a potential therapeutic agent. By adhering to these self-validating protocols and interpreting the results in the context of the benchmark drugs, researchers can confidently assess the promise of this novel quinoline derivative.
References
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Journal of Infectious Diseases & Therapy. [Link]
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). Trinity Student Scientific Review. [Link]
-
Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). Malaria Journal. [Link]
-
Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). Molecules. [Link]
-
Mechanism of action | NERLYNX® (neratinib) tablets. (n.d.). Nerlynx. [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. [Link]
-
Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. (2013). Clinical Lymphoma, Myeloma & Leukemia. [Link]
-
In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. (2004). Antimicrobial Agents and Chemotherapy. [Link]
-
Chloroquine. (2023). StatPearls. [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (2010). ACS Combinatorial Science. [Link]
-
Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2016). Acta Poloniae Pharmaceutica. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2020). European Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H). (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Chloroquine. (n.d.). Wikipedia. [Link]
-
BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. (n.d.). Bosulif. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules. [Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2020). Journal of Medicinal Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. (2019). American Journal of Cancer Research. [Link]
-
Plasmodium falciparum Growth or Invasion Inhibition Assays. (2024). protocols.io. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. [Link]
-
Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. (1993). Parasitology Today. [Link]
-
Bosutinib. (n.d.). Wikipedia. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. (2017). Conference Correspondent. [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). Worldwide Antimalarial Resistance Network. [Link]
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2015). European Journal of Medicinal Chemistry. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). Molecules. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. [Link]
-
Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. [Link]
-
What is the mechanism of Bosutinib Monohydrate? (2024). Patsnap Synapse. [Link]
-
Bosutinib – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Neratinib. (n.d.). Wikipedia. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]
-
On the molecular mechanism of chloroquine's antimalarial action. (1996). Molecular and Biochemical Parasitology. [Link]
-
Growth Inhibition and Additive Effect to Antimalarial Drugs of Brucea javanica Extracts on Asexual Blood-Stage Plasmodium falciparum. (2021). Molecules. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Profile of neratinib and its potential in the treatment of breast cancer. (2015). Breast Cancer: Targets and Therapy. [Link]
Sources
- 1. Chloroquine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nerlynxhcp.com [nerlynxhcp.com]
- 9. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 10. Neratinib - Wikipedia [en.wikipedia.org]
- 11. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 20. Chloroquine - Wikipedia [en.wikipedia.org]
- 21. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iddo.org [iddo.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming the Structure of N-methylquinolin-4-amine Derivatives
<
For Immediate Publication
In the field of medicinal chemistry, quinoline derivatives are a cornerstone, demonstrating a vast array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The precise structural elucidation of these compounds is of paramount importance, as subtle changes in their molecular architecture can dramatically alter their therapeutic efficacy and toxicological profiles. This guide offers a comprehensive comparison of modern analytical techniques for the unambiguous structural confirmation of N-methylquinolin-4-amine derivatives. It moves beyond a mere procedural outline to delve into the rationale behind experimental choices, emphasizing the creation of self-validating analytical systems to ensure the highest degree of confidence in structural assignments.
The Core Challenge: Isomer Differentiation
A primary hurdle in the characterization of N-methylquinolin-4-amine derivatives is the potential for isomerism. It is crucial to definitively establish the position of the N-methyl group to distinguish between, for example, N-methylquinolin-4-amine and 4-(methylamino)quinoline. While fundamental spectroscopic methods can confirm the presence of the quinoline scaffold and a methyl group, they often fall short of providing the necessary detail to differentiate between such isomers. Consequently, a multi-faceted analytical strategy is indispensable for unequivocal structure determination.
An Integrated Multi-Technique Strategy for Unambiguous Confirmation
A single analytical technique is rarely sufficient to provide a complete and unambiguous structural picture. A synergistic approach, combining various spectroscopic and spectrometric methods, is essential to generate a robust and self-validating dataset. This guide will explore the integral roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this comprehensive analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy stands as the most powerful and informative technique for elucidating the detailed molecular structure of organic compounds in solution.[3] For a thorough and definitive analysis, a suite of both one-dimensional and two-dimensional NMR experiments should be conducted.[4]
Experimental Protocol: NMR Analysis of N-methylquinolin-4-amine Derivatives
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6 mL in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This initial step provides crucial information regarding the number of distinct proton environments, their chemical shifts, and through-bond coupling interactions. The singlet corresponding to the N-methyl protons is a key diagnostic signal.[5]
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms within the molecule. The chemical shift of the N-methyl carbon provides additional corroborating evidence.[6]
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling networks, which is invaluable for tracing the connectivity of the protons on the quinoline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the precise location of the N-methyl group. It reveals correlations between protons and carbons that are separated by two or three bonds. A definitive correlation between the N-methyl protons and the C4 carbon of the quinoline ring provides unequivocal evidence for N-methylation at the quinoline nitrogen.[7][8]
-
Data Interpretation and Causality:
The strength of this comprehensive NMR approach lies in its self-validating nature. The chemical shift of the N-methyl protons in the ¹H NMR spectrum provides the initial clue to its chemical environment. The HSQC experiment then provides a direct link between these protons and a specific carbon signal. Finally, the crucial long-range correlation observed in the HMBC spectrum between the N-methyl protons and the C4 carbon of the quinoline ring provides irrefutable proof of the N-methylquinolin-4-amine structure, effectively ruling out other isomeric possibilities.
Table 1: Comparison of NMR Techniques for Structural Elucidation
| NMR Experiment | Information Provided | Strength | Limitation |
| ¹H NMR | Proton chemical shifts, coupling constants, integration | Rapid, highly sensitive, provides fundamental structural information.[9] | Complex spectra with overlapping signals can be challenging to interpret. |
| ¹³C NMR | Number and electronic environment of carbon atoms | Provides a "fingerprint" of the carbon skeleton.[6] | Significantly lower sensitivity compared to ¹H NMR. |
| COSY | ¹H-¹H scalar coupling networks | Establishes proton connectivity within spin systems. | Does not provide information about quaternary carbons or across heteroatoms. |
| HSQC | Direct ¹H-¹³C correlations | Allows for unambiguous assignment of protonated carbons.[7] | Does not show correlations to non-protonated carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Essential for identifying connectivity across heteroatoms and to quaternary carbons.[7][8] | Can be less sensitive for weaker, very long-range correlations. |
Visualization of the NMR Workflow:
Caption: A workflow illustrating the use of a suite of NMR experiments for unambiguous structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical tool for determining the molecular weight of a compound, which in turn confirms its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable in this regard, as it provides a highly accurate mass measurement, enabling the confident determination of the molecular formula.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically around 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate intact molecular ions with minimal fragmentation. ESI is generally the preferred method for polar molecules like N-methylquinolin-4-amine derivatives.
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion (typically observed as [M+H]⁺) and utilize this value to calculate the elemental composition, which should be consistent with the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Deeper Structural Insights:
To further bolster the structural assignment, tandem mass spectrometry (MS/MS) can be employed.[11] In this technique, the molecular ion is isolated and then subjected to fragmentation. The resulting fragmentation pattern provides valuable clues about the molecule's connectivity and can help to differentiate between isomers.[11][12][13]
Visualization of the MS/MS Logic:
Caption: A logical flowchart for structural confirmation utilizing mass spectrometry.
X-ray Crystallography: The Definitive Method for Absolute Structure
When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the "gold standard" for unambiguous determination of the molecular structure in the solid state.[14][15] This powerful technique yields precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.[16][17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary and often most challenging step is the growth of single crystals of sufficient quality for X-ray diffraction. This may necessitate screening a variety of solvents and crystallization techniques, such as slow evaporation or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and diffraction data are collected using an X-ray diffractometer.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, ultimately generating a detailed three-dimensional model of the molecule.
Trustworthiness and Important Considerations:
While X-ray crystallography provides an unequivocal structural determination, it is crucial to recognize that this represents the molecule's conformation in the solid state. The conformation in solution, which is more biologically relevant, may differ. Therefore, it is essential to correlate the crystallographic data with the solution-state data obtained from NMR spectroscopy.[18]
Synthesizing a Self-Validating Conclusion
Table 2: Overall Comparison of Analytical Techniques
| Technique | Information Provided | Key Advantage | Major Limitation |
| NMR Spectroscopy | Detailed connectivity and solution-state structure.[3] | Provides the most comprehensive structural information in solution. | Can be complex to interpret; requires relatively pure samples. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns.[12][13] | High sensitivity; confirms molecular formula. | Does not provide detailed stereochemical information. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[15][16][17] | Unambiguous structure determination. | Requires the growth of a single crystal of suitable quality. |
By judiciously applying and integrating the data from these powerful and complementary analytical techniques, researchers can confidently and accurately determine the structures of novel N-methylquinolin-4-amine derivatives, a critical and foundational step in the process of drug discovery and development.
References
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Arjunan, V., Saravanan, I., Ravindran, P., & Mohan, S. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 375-384. [Link]
-
3-Methylquinolin-4-amine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Pérez-Bernal, J. L., Bello-López, M. Á., & Callejón-Mochón, M. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1397, 73-80. [Link]
-
Vennila, K. N., Prabha, K., Manoj, M., Rajendra Prasad, K. J., & Velmurugan, D. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o490. [Link]
-
Badran, A., & others. (2024). Synthesis, Spectroscopic Analysis, Molecular Docking and DFT Study of Some New Heterocyclic Compounds tethered 4-hydroxy-1-methylquinoline-2(1H)one. ResearchGate. [Link]
-
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. [Link]
-
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
CLUGSTON, D. M., & MACLEAN, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 587-595. [Link]
-
Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020). ResearchGate. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]
-
1H-15N HMBC correlations in compounds 8c and 12b (spectra optimised...). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). PubMed. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). PMC. [Link]
-
LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (n.d.). SciELO. Retrieved January 25, 2026, from [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026). American Chemical Society. [Link]
-
Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017). ResearchGate. [Link]
-
Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]_
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[4][11][19]triazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next? (2016). PubMed Central. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of N-methylquinolin-4-amine Experimental Results
In the landscape of drug discovery and development, the quinoline scaffold holds a privileged position, with its derivatives demonstrating a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Among these, N-methylquinolin-4-amine serves as a key intermediate and a pharmacologically relevant molecule in its own right. The journey from synthesis to biological evaluation, however, is often fraught with challenges to reproducibility. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of N-methylquinolin-4-amine, with a focus on establishing robust and reproducible experimental outcomes. We will delve into the critical parameters of the synthetic process, compare analytical methodologies for purity assessment, and provide standardized protocols for evaluating its biological activity, thereby offering a framework for researchers to generate consistent and reliable data.
Synthesis of N-methylquinolin-4-amine: A Reproducible Protocol
The most common and direct route to N-methylquinolin-4-amine is through the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with methylamine.[1][4] This reaction, while conceptually straightforward, is sensitive to several parameters that can significantly impact yield, purity, and, consequently, the reproducibility of downstream biological assays.
The "Why" Behind the Method: Understanding the SNAr Mechanism
The SNAr reaction on the quinoline ring is facilitated by the electron-withdrawing effect of the nitrogen atom, which activates the C4 position for nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation and subsequent decomposition to the final product are influenced by the reaction conditions.
Sources
A Comparative Guide to the Efficacy of 4-Aminoquinoline Derivatives in Cancer Cell Lines
The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications.[1] Among these, 4-aminoquinoline derivatives have emerged as a particularly promising class of agents in oncology.[2][3] This guide provides a comparative analysis of the anticancer efficacy of various 4-aminoquinoline derivatives across different cancer cell lines, with a focus on understanding the structure-activity relationships that govern their cytotoxic potential. While specific data for the parent compound, N-methylquinolin-4-amine, is limited in publicly available literature, the extensive research on its analogues provides a strong basis for evaluating the potential of this chemical class.
The 4-Aminoquinoline Scaffold: A Privileged Structure in Anticancer Drug Discovery
The 4-aminoquinoline core, famously present in the antimalarial drug chloroquine, has demonstrated significant potential for repurposing in cancer therapy.[4] These compounds are known to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways necessary for cancer cell survival and proliferation.[5] The versatility of the quinoline ring allows for chemical modifications at multiple positions, leading to a diverse library of derivatives with a wide spectrum of biological activities.[6]
Comparative Cytotoxicity of 4-Aminoquinoline Derivatives
The in vitro cytotoxic activity of quinoline derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported GI50 values for a selection of 4-aminoquinoline derivatives against various human cancer cell lines, offering a comparative view of their potency.
Table 1: Growth Inhibition (GI50, µM) of 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines [2][7]
| Compound | MCF-7 | MDA-MB-468 | MDA-MB-231 |
| Chloroquine (CQ) | 20.72 | 24.36 | 22.52 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 12.04 | 8.73 | 4.50 |
| butyl-(7-fluoro-quinolin-4-yl)-amine | 11.52 | 13.72 | - |
| N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 51.57 | 11.01 | - |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 14.80 | 7.35 | - |
Table 2: Comparative Anticancer Activity of Other Quinoline Derivatives [8]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| 4-hydroxyquinolone analogue | Compound 3d | MCF-7 (Breast) | 34.2 |
| HCT116 (Colon) | 46.5 |
The data reveals that substitutions on the 4-aminoquinoline scaffold significantly influence cytotoxic activity. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine consistently demonstrates greater potency across all three breast cancer cell lines compared to the parent antimalarial drug, chloroquine.[7] This highlights the importance of the side chain at the 4-position in enhancing anticancer efficacy.
Mechanistic Insights: How 4-Aminoquinolines Combat Cancer
The anticancer effects of 4-aminoquinoline derivatives are attributed to their ability to interfere with fundamental cellular processes essential for tumor growth.[5] One of the key mechanisms is the induction of apoptosis. Several 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis, which is linked to the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[3]
Furthermore, many quinoline-based compounds can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, some quinoline-chalcone hybrids have been observed to cause cell cycle arrest in the G2/M phase.
The following diagram illustrates a generalized signaling pathway that can be targeted by 4-aminoquinoline derivatives, leading to apoptosis.
Caption: Generalized mechanism of 4-aminoquinoline induced apoptosis.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
This protocol provides a step-by-step guide for determining the cytotoxic effects of 4-aminoquinoline derivatives on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., N-methylquinolin-4-amine derivatives) in the appropriate cell culture medium.
-
The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours under the same conditions as in step 1.
-
-
MTT Addition and Formazan Formation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 value.
-
The following diagram outlines the workflow for the MTT assay.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4-aminoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. The available data strongly suggests that strategic modifications to this core structure can lead to compounds with potent and selective cytotoxicity against a range of cancer cell lines. While direct evidence for the efficacy of N-methylquinolin-4-amine is yet to be broadly published, the extensive research on its analogues provides a clear rationale for its investigation and further development. Future studies should focus on synthesizing and evaluating a wider array of N-alkylated and otherwise substituted 4-aminoquinolines to build a more comprehensive structure-activity relationship profile. This will undoubtedly pave the way for the discovery of new and more effective quinoline-based cancer therapeutics.
References
-
(2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed Central. [Link]
-
(2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central. [Link]
-
(2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H). actapol.pl. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
-
Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
